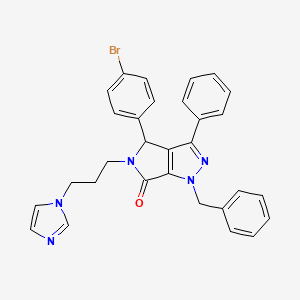

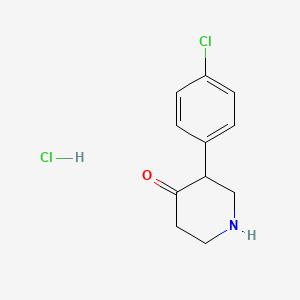

![molecular formula C7H3ClN4 B570510 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile CAS No. 123531-54-4](/img/structure/B570510.png)

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

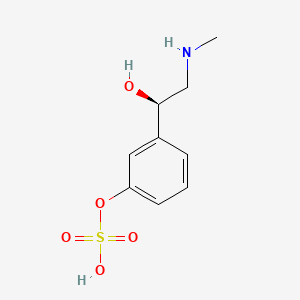

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a chemical compound with the CAS Number: 123531-54-4 . It has a molecular weight of 178.58 and is a solid in physical form . It is a white solid .

Synthesis Analysis

A common method to synthesize 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves the reaction of 1,2-dichloroethane with isocyanate to obtain a pyridazine intermediate. The chlorine atom is then introduced through a substitution reaction, and finally, the nitrile group is introduced through a cyanation reaction . Another method involves the reaction of N, N-dimethylformamide dimethyl acetal with 3-amino-6-chloropyridazine .Molecular Structure Analysis

The InChI Code of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is 1S/C7H3ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H . The InChI key is FIXCBXPQEPYTNT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a white solid with a melting point of 135-137°C . It is soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen

Akkaoui et al. (2010) explored its direct intermolecular C-H arylation, achieving various 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields. This method was applied to synthesize 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines via microwave-assisted Suzuki cross-coupling/palladium-catalysed arylation processes (Akkaoui, Berteina‐Raboin, Mouaddib, & Guillaumet, 2010).

Ishimoto et al. (2013) conducted a convergent and streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives with VEGFR-2 kinase inhibitory activity. This process used 6-chloroimidazo[1,2-b]pyridazine in a final SNAr reaction with phenols, demonstrating its potential in developing kinase inhibitors (Ishimoto, Sawai, Fukuda, Nagata, & Ikemoto, 2013).

Fabio, LanzilottiAnthony, and Lang (1978) synthesized an antiparasitic agent labeled with carbon-14 and deuterium from 6-chloro-3-nitroimidazo-[1,2-b]pyridazine. This was significant for absorption and metabolism studies (Fabio, LanzilottiAnthony, & Lang, 1978).

Kovać et al. (1980) investigated the electronic structure and lone pair interactions of 6-chloroimidazo[1,2-b]pyridazine through photoelectron spectroscopy, contributing to the understanding of its electronic properties (Kovać, Klasinc, Stanovnik, & Tišler, 1980).

Barlin, Davies, and Harrison (1997) examined the interaction of various imidazo[1,2-b]pyridazines, including 6-chloro variants, with central and mitochondrial benzodiazepine receptors. One compound showed selectivity for mitochondrial receptors, indicating potential for neurological research (Barlin, Davies, & Harrison, 1997).

Galtier et al. (2003) synthesized 3-aralkylthiomethylimidazo[1,2-b]pyridazines, including 6-chloro variants, and evaluated their antiviral activities against HIV, human cytomegalovirus, and varicella-zoster virus. Some compounds emerged as potent inhibitors, suggesting their potential as antiviral agents (Galtier, Mavel, Snoeck, Andreï, Pannecouque, Witvrouw, Balzarini, De Clercq, & Gueiffier, 2003).

Safety and Hazards

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) .

Eigenschaften

IUPAC Name |

6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXCBXPQEPYTNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717159 |

Source

|

| Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |

CAS RN |

123531-54-4 |

Source

|

| Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

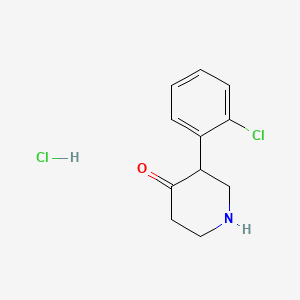

![Methyl [(6-methoxy-3-pyridinyl)oxy]acetate](/img/structure/B570437.png)